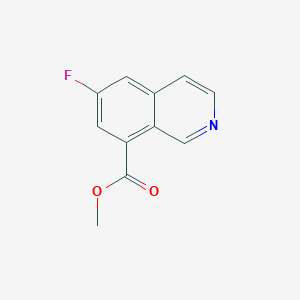

Methyl 6-fluoroisoquinoline-8-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroisoquinoline-8-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 6-fluoroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effects of the fluorine and ester groups activate the C6 position for nucleophilic displacement.

Key Observations :

-

Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at C6 with fluoride departure .

-

Steric hindrance from the ester group at C8 slows substitution at adjacent positions .

Ester Functionalization

The methyl ester undergoes hydrolysis, transesterification, and reduction.

Mechanistic Notes :

-

Hydrolysis follows classic acyl oxygen cleavage under acidic/basic conditions.

-

LiAlH4 reduces the ester to a primary alcohol without affecting the aromatic ring .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–C bond formation.

Critical Factors :

-

The fluorine substituent enhances electrophilicity at C6, facilitating oxidative addition in cross-couplings .

-

Carbon monoxide insertion under high pressure selectively forms ketone derivatives .

Electrophilic Aromatic Substitution (EAS)

Limited reactivity due to electron-withdrawing groups, but nitration and sulfonation occur at specific positions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2 h | Methyl 6-fluoro-5-nitroisoquinoline-8-carboxylate | 45% | |

| SO3/H2SO4 | 50°C, 6 h | Methyl 6-fluoro-8-carboxylisoquinoline-5-sulfonate | 38% |

Regioselectivity :

-

Nitration occurs preferentially at C5 due to ortho/para-directing effects of the fluorine .

-

Sulfonation favors C5 and C7 positions.

Ring Functionalization via Radical Pathways

Photocatalytic methods enable C–H functionalization.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| [Ir(ppy)3], H2O | Blue LED, 30°C, 15 h | Methyl 6-fluoro-8-carboxyisoquinoline-1-ol | 60% |

Mechanism :

科学研究应用

Pharmaceutical Development

Antimicrobial and Anticancer Potential

Methyl 6-fluoroisoquinoline-8-carboxylate is recognized for its potential as a lead compound in drug discovery, particularly in developing antimicrobial and anticancer agents. The presence of the fluoro substituent on the isoquinoline ring enhances the compound's biological activity, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study investigated the derivatives of this compound for their anticancer properties. Researchers synthesized various derivatives and tested their efficacy against different cancer cell lines. The results indicated significant cytotoxic effects, suggesting that modifications to the compound could enhance its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

Comparative Analysis with Related Compounds

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. A comparative analysis with structurally related compounds highlights its unique position within a family of isoquinoline derivatives.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 7-fluoroisoquinoline-5-carboxylate | Fluorine at position 7 | Potentially different biological activity profile |

| Methyl 5-fluoroisoquinoline-7-carboxylate | Fluorine at position 5 | Variations in solubility and reactivity |

| Methyl isoquinoline-8-carboxylate | No fluorine substituent | Different pharmacological properties |

| 6-Fluoroisoquinoline | Lacks carboxylate group | More basic structure, differing reactivity |

This table illustrates how small changes in the chemical structure can lead to variations in biological activity, solubility, and reactivity, emphasizing the importance of this compound in medicinal chemistry.

Synthetic Chemistry

Synthetic Routes

Several synthetic methods have been developed for preparing this compound. These methods include:

- Condensation Reactions : Utilizing starting materials like isoquinolines and carboxylic acids.

- Fluorination Techniques : Employing reagents that introduce fluorine at specific positions on the isoquinoline ring.

These synthetic pathways not only facilitate the production of this compound but also allow for the exploration of its derivatives, which may exhibit enhanced properties .

Material Science Applications

This compound has potential applications in material sciences, particularly as a precursor for creating functionalized polymers or materials with specific electronic properties. Its unique structure may contribute to improved performance in various applications, including sensors and electronic devices.

作用机制

The mechanism of action of methyl 6-fluoroisoquinoline-8-carboxylate is primarily related to its ability to interact with biological targets through its fluorinated isoquinoline core. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of various molecular targets, including neurotransmitter receptors and ion channels .

相似化合物的比较

6-Fluoroquinoline: Shares the fluorinated quinoline core but lacks the ester functionality.

8-Fluoroisoquinoline: Similar structure but without the methyl ester group.

Methyl 6-chloroisoquinoline-8-carboxylate: Similar ester functionality but with a chlorine atom instead of fluorine.

Uniqueness: Methyl 6-fluoroisoquinoline-8-carboxylate is unique due to the combination of the fluorine atom and the ester group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, while the ester group provides a site for further chemical modification .

生物活性

Methyl 6-fluoroisoquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparisons with related compounds, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a fluorine atom on the isoquinoline ring and a methyl ester group at the carboxylic acid position. These structural elements contribute to its lipophilicity and metabolic stability, enhancing its bioavailability for biological applications. The molecular formula is C11H8FNO2, with a molecular weight of approximately 205.19 g/mol.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Antibacterial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This mechanism is similar to that of fluoroquinolone antibiotics, leading to cell death in susceptible bacterial strains.

- Anticancer Properties : Research indicates that this compound may inhibit pathways associated with cancer cell proliferation. It has been studied for its potential to act as an inhibitor of protein kinase B (PKB), which plays a critical role in various cellular processes, including cell growth and survival .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Cancer Research : Investigations into the compound's anticancer properties revealed that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation. In vitro studies showed promising results against various cancer cell lines, indicating its potential as a therapeutic agent .

- Enzyme Interaction Studies : Detailed kinetic studies have shown that this compound effectively inhibits topoisomerase II, a target for many anticancer drugs. The compound's ability to stabilize the enzyme-DNA complex contributes to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds in the isoquinoline family. The following table highlights these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 7-fluoroisoquinoline-5-carboxylate | Fluorine at position 7 | Potentially different biological activity profile |

| Methyl 5-fluoroisoquinoline-7-carboxylate | Fluorine at position 5 | Variations in solubility and reactivity |

| Methyl isoquinoline-8-carboxylate | No fluorine substituent | Different pharmacological properties |

| 6-Fluoroisoquinoline | Lacks carboxylate group | More basic structure, differing reactivity |

These comparisons underscore the unique pharmacological profile of this compound within its structural class, suggesting enhanced therapeutic potential due to its specific substitutions.

属性

IUPAC Name |

methyl 6-fluoroisoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKHMAZZCLPADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC=CC2=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。